3,3-Dimethylpiperidin-4-one
Overview
Description
“3,3-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It is primarily used in early discovery research .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethylpiperidin-4-one” has been analyzed using various spectroscopic approaches, such as NMR, mass, and FT-IR spectral studies . A X-ray diffraction (XRD) study allows us to analyze the crystalline structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “3,3-Dimethylpiperidin-4-one” are not explicitly mentioned in the available literature .
Scientific Research Applications
Anti-Parkinson’s Agent
3,3-Dimethylpiperidin-4-one has been studied for its potential as an anti-Parkinson’s agent . The compound was synthesized and analyzed using several spectroscopic approaches, such as NMR, mass, and FT-IR spectral studies . The potential of this compound as an anti-Parkinson’s agent was extensively assessed in the study .
Anti-Lung Cancer Agent
This compound has also been researched for its potential as an anti-lung cancer agent . The study involved extensive assessment of the compound’s potential in this regard .
Anti-Human Infectious Agent
Another potential application of 3,3-Dimethylpiperidin-4-one is as an anti-human infectious agent . The compound was synthesized and its potential as an anti-human infectious agent was extensively assessed .
Antioxidant Agent
3,3-Dimethylpiperidin-4-one has been synthesized and studied for its potential as an antioxidant agent . The compound was synthesized by a one-pot Mannich condensation reaction . The antioxidant potential of the compound was determined using the DDPH assay method .
Anti-Inflammatory Agent
This compound has also been researched for its potential as an anti-inflammatory agent . The study involved the synthesis of three novel compounds of Piperidin-4-one skeleton by adopting a simple and convenient method . The research explores the potential of synthetic compounds to be used as anti-inflammatory agents .
Nonlinear Optical (NLO) Material
3,3-Dimethylpiperidin-4-one has been synthesized and studied for its potential as a nonlinear optical (NLO) material . A slow evaporation technique was applied to produce a single crystal of the compound .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3,3-Dimethylpiperidin-4-one require further investigation .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of 3,3-Dimethylpiperidin-4-one require further investigation .
Future Directions
properties
IUPAC Name |
3,3-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624241 | |
Record name | 3,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-4-one | |
CAS RN |
150668-82-9 | |
Record name | 3,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?
A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []
Q2: How does the structure of 3,3-Dimethylpiperidin-4-one derivatives relate to their potential biological activity?
A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.
Q3: What computational chemistry techniques have been employed to study 3,3-Dimethylpiperidin-4-one derivatives?
A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []
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